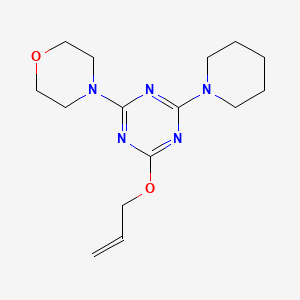
3,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide
Descripción general
Descripción
3,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide (also known as TMA-6) is a chemical compound that belongs to the class of phenethylamines. It is a potent psychedelic drug that has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders. In
Mecanismo De Acción
TMA-6 acts primarily as a serotonin receptor agonist, specifically on the 5-HT2A and 5-HT2C receptors. It also has some activity on the dopamine and norepinephrine systems. The activation of these receptors leads to changes in neural activity, resulting in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
TMA-6 has been shown to increase cerebral blood flow and metabolic activity in the brain, particularly in areas associated with emotion and memory processing. It also leads to changes in heart rate, blood pressure, and body temperature. TMA-6 has been reported to induce a range of subjective effects, including altered perception, mood enhancement, and spiritual experiences.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMA-6 in lab experiments is its potency and selectivity for specific receptors. This allows for precise manipulation of neural activity and the study of specific brain circuits and functions. However, the use of TMA-6 in lab experiments is limited by its potential for abuse and its legal status in many countries.
Direcciones Futuras
There are several future directions for research on TMA-6. One area of interest is the potential therapeutic applications of TMA-6 in the treatment of mental health disorders, particularly depression and PTSD. Another area of interest is the use of TMA-6 as a tool for psychotherapy and spiritual exploration. Additionally, further research is needed to understand the long-term effects of TMA-6 on the brain and body, as well as its potential for abuse and addiction.
Aplicaciones Científicas De Investigación
TMA-6 has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a positive effect on mood, cognition, and emotional regulation. TMA-6 has also been studied for its potential use as a tool for psychotherapy and spiritual exploration.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(1-propylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-8-20-9-6-14(7-10-20)19-18(21)13-11-15(22-2)17(24-4)16(12-13)23-3/h11-12,14H,5-10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFMBVKLPOLUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-(1-propylpiperidin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(1,3-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4733857.png)
![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4733862.png)

![ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4733869.png)
![N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4733878.png)
![ethyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4733885.png)
![3-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4733889.png)
![ethyl 2-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4733904.png)

![2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4733928.png)
![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4733936.png)
![ethyl 2-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4733960.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(3-ethylphenyl)acetamide](/img/structure/B4733961.png)
![ethyl 4-{[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4733962.png)